4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
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Overview
Description
“4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” is a chemical compound with the molecular formula C15H8F6O . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” consists of a benzaldehyde group attached to a phenyl ring substituted with two trifluoromethyl groups .Physical And Chemical Properties Analysis
“4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” is a yellow to brown solid with a molecular weight of 318.22 . It should be stored at 2-8°C .Scientific Research Applications
Antimicrobial Agent Development
This compound has been utilized in the synthesis of novel pyrazole derivatives, which exhibit potent growth inhibition of drug-resistant bacteria such as MRSA . These derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating their strong potential as antimicrobial agents.
Pharmaceutical Drug Synthesis
The trifluoromethyl group-containing drugs have been reviewed, and this compound is noted for its role in the synthesis of FDA-approved drugs . Its presence in drug molecules can significantly affect pharmacological activities due to the unique properties imparted by the trifluoromethyl group.
Organic Synthesis of Porphyrins
In organic chemistry, “4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde” is used in the synthesis of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins . These porphyrins have applications in materials science and catalysis due to their unique electronic and structural properties.
Intermediate for Antinausea Medication
This compound serves as an important intermediate in the synthesis of antinausea drugs like aprepitant, rolapitant, and fosaprepitant . These medications are NK-1 receptor antagonists used widely to prevent chemotherapy-induced nausea and vomiting.
Catalyst Design
The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in promoting organic transformations and is a ubiquitous feature in H-bond catalysts . This highlights the compound’s significance in facilitating various chemical reactions.
Derivatization Reagent in Analytical Chemistry
It has been employed as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . This application underscores its utility in enhancing analytical methods for biological molecule detection.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to be used ubiquitously in h-bond catalysts , suggesting that this compound may interact with its targets through hydrogen bonding.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHTWWULTHMEDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397550 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde | |
CAS RN |
602307-22-2 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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